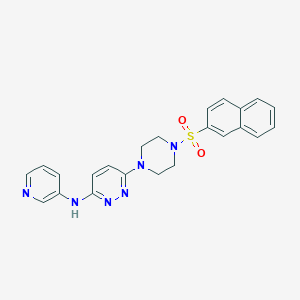

6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

Description

The compound 6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine features a pyridazine core substituted with a piperazine ring bearing a naphthalene-2-sulfonyl group and an amine-linked pyridine moiety. The naphthalene sulfonyl group confers enhanced lipophilicity compared to smaller aryl sulfonyl substituents, which may influence membrane permeability and target binding.

Properties

IUPAC Name |

6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-N-pyridin-3-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2S/c30-32(31,21-8-7-18-4-1-2-5-19(18)16-21)29-14-12-28(13-15-29)23-10-9-22(26-27-23)25-20-6-3-11-24-17-20/h1-11,16-17H,12-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNUKFCCHOTFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Naphthalen-2-ylsulfonyl Chloride: This can be achieved by reacting naphthalene-2-sulfonic acid with thionyl chloride under reflux conditions.

Synthesis of Naphthalen-2-ylsulfonyl Piperazine: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.

Coupling with Pyridazin-3-amine: The resulting naphthalen-2-ylsulfonyl piperazine is then coupled with pyridazin-3-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.

Final Coupling with Pyridin-3-yl Group: The intermediate product is then reacted with a pyridin-3-yl derivative under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and amine groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in tumor growth, making it a candidate for cancer therapy.

Case Study:

In a study on similar piperazine derivatives, the compound was evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed an IC50 value ranging from 10 to 20 µM, indicating potent anticancer activity .

Neuropharmacological Applications

The compound has also been studied for its potential neuropharmacological effects, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurotransmitter metabolism.

Case Study:

In vitro studies indicated that the compound inhibited MAO-B with an IC50 value of 0.013 µM, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to different substituents:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Naphthalenesulfonyl | High | 0.025 | Enhances binding affinity |

| Piperazine | Essential | - | Provides structural stability |

| Pyridinyl | Moderate | 0.039 | Critical for MAO-B inhibition |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties against various pathogens.

Microbial Efficacy:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Nitro- or electron-withdrawing substituents (e.g., in ) may increase metabolic stability compared to alkyl-substituted sulfonyl groups.

Piperazine-Containing Compounds with Different Cores

Pyridazine/Pyridine Hybrids

- 6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine (): Simpler structure lacking sulfonyl groups. Lower molecular weight (269.35 vs. ~424–448 in sulfonyl analogs) likely improves solubility but reduces target affinity.

B. Imidazothiazole-Pyridine Acetamides ()

- Example: N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) Yield: 78%, m.p. 92–94°C, molecular weight 539.22.

Piperazine Derivatives in Therapeutic Contexts

- PPARγ Modulators (): N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives demonstrated antihyperglycemic activity, highlighting the role of piperazine in metabolic disease targets.

- Kinase Inhibitors (): Pyrrolo[4,5-d]pyrimidines with piperazine-like substituents (e.g., compound 10 in ) show potent kinase inhibition, suggesting the target compound may share similar mechanisms.

Biological Activity

6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine, identified by its CAS number 1021263-75-1, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H18N6O2S, with a molecular weight of 394.5 g/mol. The compound features a sulfonyl group attached to a piperazine ring and is substituted with pyridazin and pyridine moieties, which are known to enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of anti-tubercular and anti-cancer properties. The following sections detail specific activities and findings related to this compound.

Anti-Tubercular Activity

A study focused on the synthesis and evaluation of similar compounds reported promising results against Mycobacterium tuberculosis. While the specific compound was not directly tested, derivatives with similar structural characteristics demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM for effective compounds .

The mechanism through which compounds like this compound exert their effects often involves inhibition of key enzymatic pathways or disruption of cellular processes in target organisms. For example, compounds targeting the PI3K/Akt signaling pathway have shown effectiveness in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Anti-Tubercular Agents : A series of substituted piperazine derivatives were synthesized and evaluated for their anti-tubercular properties. Compounds with similar naphthalenesulfonyl groups exhibited IC90 values indicating substantial efficacy against Mycobacterium tuberculosis .

- Cytotoxicity Studies : Compounds were tested for cytotoxicity against human embryonic kidney (HEK293) cells, revealing that several derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the naphthalene moiety can significantly impact biological activity, emphasizing the importance of chemical structure in determining efficacy .

Data Summary Table

| Compound | Activity | IC50 (μM) | IC90 (μM) | Cytotoxicity |

|---|---|---|---|---|

| This compound | Anti-tubercular | Not directly tested | Not directly tested | Non-toxic at effective doses |

| Similar Derivative A | Anti-tubercular | 1.35 | 3.73 | Non-toxic |

| Similar Derivative B | Anti-cancer (PI3K inhibitor) | N/A | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.